L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide composed of the amino acids serine, glycine, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the serine or glutamine residues.
Deamidation: Conversion of glutamine residues to glutamic acid under certain conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Deamidation: Mild alkaline conditions or specific enzymes like glutaminases.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of serine or glutamine.
Deamidation: Glutamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of specialized enzymes and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases or influence signaling pathways by interacting with cell surface receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanylglycyl-L-glutamine: Another peptide with similar amino acid composition but different sequence.
L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Uniqueness
L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of serine, glycine, and multiple glutamine residues makes it particularly interesting for studying protein interactions and enzymatic processes.
Eigenschaften
CAS-Nummer |
203786-98-5 |
---|---|
Molekularformel |
C22H37N9O11 |
Molekulargewicht |
603.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H37N9O11/c23-10(9-32)19(38)27-7-17(36)29-11(1-4-14(24)33)20(39)28-8-18(37)30-12(2-5-15(25)34)21(40)31-13(22(41)42)3-6-16(26)35/h10-13,32H,1-9,23H2,(H2,24,33)(H2,25,34)(H2,26,35)(H,27,38)(H,28,39)(H,29,36)(H,30,37)(H,31,40)(H,41,42)/t10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
YDHAPFHYLGOUSK-CYDGBPFRSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.